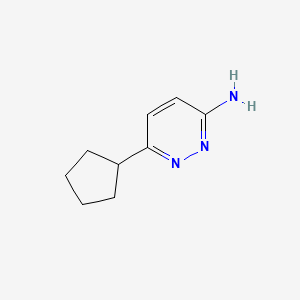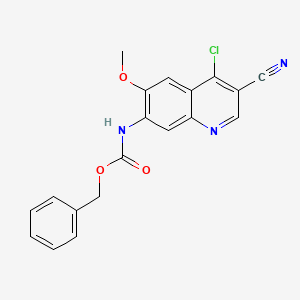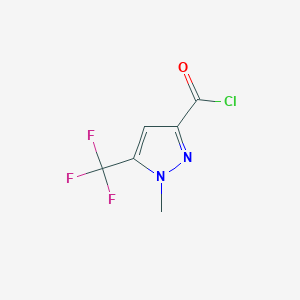
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a trifluoromethyl group at the 5-position, a methyl group at the 1-position, and a carbonyl chloride group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one and methyl hydrazine hydrochloride.
Reaction Conditions: The reaction is carried out in a refluxing mixture of methanol and water for three hours.
Work-up and Distillation: After the reaction, the mixture is subjected to work-up and distillation to obtain the desired pyrazole derivatives.
Industrial Production Methods
In industrial settings, the synthesis is scaled up to kilogram quantities. The process involves efficient distillation-based separation of the regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole . The functionalization of the 5-position is achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Lithiation: The compound can be lithiated using n-butyllithium in tetrahydrofuran (THF) at low temperatures.
Electrophilic Trapping: After lithiation, the compound can be trapped with various electrophiles to introduce different functional groups.
Major Products Formed
Bromination: Bromination with N-bromosuccinimide (NBS) yields 4-bromopyrazoles.
Functionalized Pyrazoles:
Aplicaciones Científicas De Investigación
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds.
Agrochemistry: The compound is used in the development of agrochemicals due to its bioactive properties.
Material Science: It is utilized in the synthesis of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The carbonyl chloride group can form covalent bonds with nucleophilic residues in target molecules, leading to the inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Similar in structure but with the trifluoromethyl group at the 3-position.
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride: Contains an amine group instead of a carbonyl chloride group.
Uniqueness
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential for covalent modification of target molecules .
Propiedades
Fórmula molecular |
C6H4ClF3N2O |
|---|---|
Peso molecular |
212.56 g/mol |
Nombre IUPAC |
1-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C6H4ClF3N2O/c1-12-4(6(8,9)10)2-3(11-12)5(7)13/h2H,1H3 |
Clave InChI |
QXODDGVRDSYEIS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C(=O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine](/img/structure/B13918698.png)
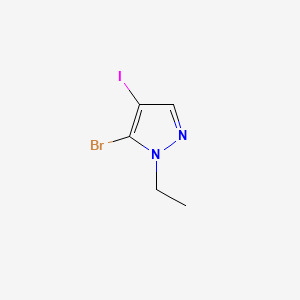
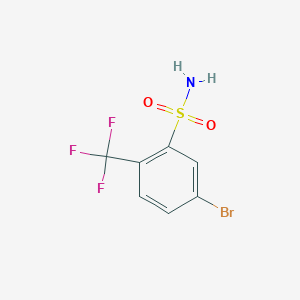
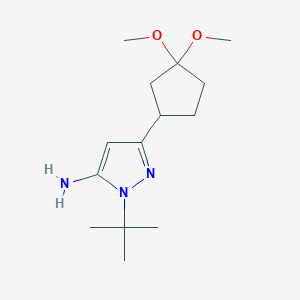
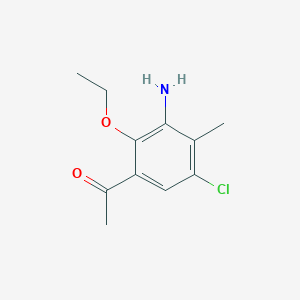
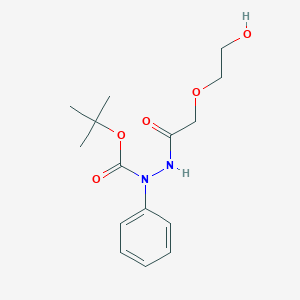
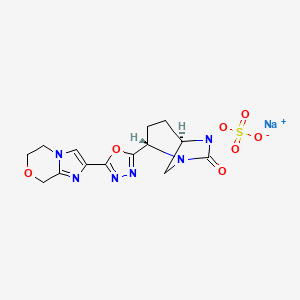
![8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)

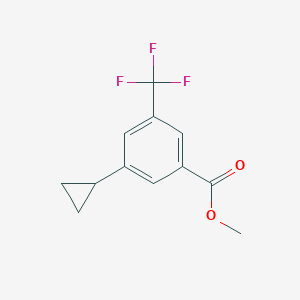
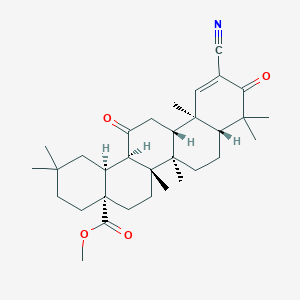
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13918773.png)
